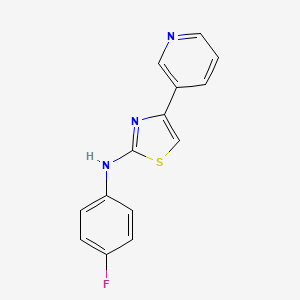![molecular formula C15H25NO2 B1225599 N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine is an aromatic ether.
科学的研究の応用
Novel Therapeutic Class
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine. It has been studied for its psychoactive effects and is suggested as a prototype of a new pharmacologic class called entactogens. These compounds could have potential applications in facilitating psychotherapy (Nichols et al., 1986).
Excretion Studies
Research has been conducted on the excretion of this compound and its metabolites in biological specimens such as urine, saliva, and sweat. This information is critical for understanding its pharmacokinetics and detection in forensic settings (Kintz, 1997).
Neuroprotective Effects
Studies have been conducted on related compounds, like LY042826, which is structurally similar to this compound. These compounds have shown neuroprotective effects in models of cerebral ischemia, suggesting potential therapeutic applications in neurological conditions (Hicks et al., 2000).
Analytical Chemistry
The compound and its analogues have been subjects of analytical chemistry research, focusing on methods for identification and differentiation from structurally similar substances. Such studies are important for forensic analysis and drug identification (Clark et al., 1995).
Stereochemistry and Synthesis
Research into the stereochemistry and synthesis of this compound and related compounds has been conducted. This research is fundamental for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals (Kristen et al., 1991).
特性
分子式 |
C15H25NO2 |
|---|---|
分子量 |
251.36 g/mol |
IUPAC名 |
N-[2-(2-ethoxyphenoxy)ethyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C15H25NO2/c1-4-6-11-16(3)12-13-18-15-10-8-7-9-14(15)17-5-2/h7-10H,4-6,11-13H2,1-3H3 |
InChIキー |
OAYLZHOWNGBAPB-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCOC1=CC=CC=C1OCC |
正規SMILES |
CCCCN(C)CCOC1=CC=CC=C1OCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-2-furancarboxamide](/img/structure/B1225518.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide](/img/structure/B1225519.png)
![N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide](/img/structure/B1225521.png)

![2-(3,4-dimethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-isothiazolo[5,4-c]quinoline-1-thione](/img/structure/B1225523.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1225527.png)
![2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide](/img/structure/B1225531.png)
![2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225532.png)
![1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)
![3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225535.png)
![N,N-diethyl-3-[5-(ethylthio)-4-(phenylmethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B1225537.png)
![2-(2-Bromophenyl)-5-[(7-nitro-4-quinazolinyl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B1225540.png)
![4-(2,4-Dichlorophenoxy)butanoic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1225541.png)
